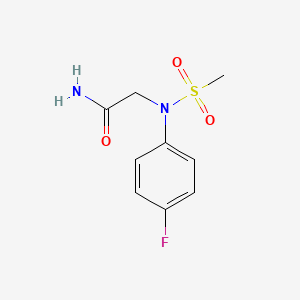

N-2-adamantyl-3,5-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of adamantyl compounds often involves carbocation or radical intermediates that have unique stability and reactivity compared to simple hydrocarbon derivatives . A study on the synthesis of novel adamantyl and homoadamantyl-substituted β-hydroxybutyric acids describes the preparation of similar compounds using selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde .Chemical Reactions Analysis

The chemical reactions involving adamantyl compounds are quite diverse. For instance, the PINO radical can abstract a hydrogen at either the secondary or tertiary position of adamantane to give the 3°-1a and 2°-1a adamantyl radicals. These radicals are intercepted with CO forming the acyl radical 64 and upon subsequent reaction with O2, eventually generates carboxylic acids .科学的研究の応用

Synthesis of Unsaturated Adamantane Derivatives

Adamantane derivatives, including N-(adamantan-2-yl)-3,5-dimethoxybenzamide, are of significant interest in the field of chemistry . They are used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Quantum-Chemical Calculations

The potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations is being explored . This includes the study of N-(adamantan-2-yl)-3,5-dimethoxybenzamide.

Antiarrhythmic Activity

N-[2-(adamant-2-yl)-aminocarbonylmethyl]-N′-(dialkylamino) alkylnitrobenzamides, a class of compounds that includes N-(adamantan-2-yl)-3,5-dimethoxybenzamide, have been found to have marked antiarrhythmic (antifibrillatory) activity . These compounds show promise in the treatment of cardiac arrhythmias, a significant issue in cardiovascular diseases .

Synthesis of Ureas and Thioureas

Methods have been developed for the synthesis of N-[2-(adamantan-2-yl)ethyl]-N′-R-ureas and -thioureas . This includes the use of 2-(adamantan-2-yl)ethanamine, a compound related to N-(adamantan-2-yl)-3,5-dimethoxybenzamide .

Development of New Materials

Adamantane derivatives are being used for the creation of new materials based on natural and synthetic nanodiamonds . This includes the use of N-(adamantan-2-yl)-3,5-dimethoxybenzamide.

Study of Chemical Structures

The study of novel chemical structures with antiarrhythmic properties remains very relevant . N-(adamantan-2-yl)-3,5-dimethoxybenzamide, with its unique structure, contributes to this field of research .

Safety and Hazards

将来の方向性

Adamantane and its derivatives have promising applications in the field of targeted drug delivery and surface recognition . The development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application is encouraged .

特性

IUPAC Name |

N-(2-adamantyl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3/c1-22-16-8-15(9-17(10-16)23-2)19(21)20-18-13-4-11-3-12(6-13)7-14(18)5-11/h8-14,18H,3-7H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWHPVYXHAWOQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2C3CC4CC(C3)CC2C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(adamantan-2-yl)-3,5-dimethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[({[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5762126.png)

![3-(4-nitrophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5762133.png)

![2-hydrazino-8,8-dimethyl-3-phenyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B5762140.png)

![4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B5762147.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B5762162.png)

![4,6-dimethyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]pyrimidine](/img/structure/B5762166.png)

![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5762174.png)

![N-(2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5762221.png)